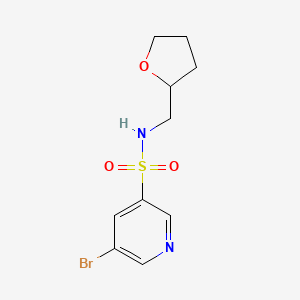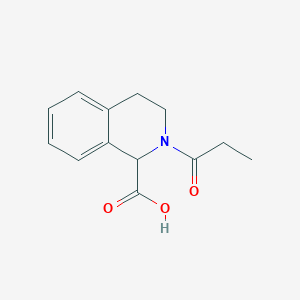
1-(6-chloropyrazin-2-yl)-N-methylpiperidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-chloropyrazin-2-yl)-N-methylpiperidine-2-carboxamide, also known as CPP, is a compound that has been widely studied for its potential use in scientific research. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a key role in synaptic plasticity and learning and memory. In
Applications De Recherche Scientifique
1-(6-chloropyrazin-2-yl)-N-methylpiperidine-2-carboxamide has been used in numerous scientific research studies to investigate the role of the NMDA receptor in various physiological and pathological processes. For example, 1-(6-chloropyrazin-2-yl)-N-methylpiperidine-2-carboxamide has been used to study the role of the NMDA receptor in pain perception, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-(6-chloropyrazin-2-yl)-N-methylpiperidine-2-carboxamide has also been used to study the effects of NMDA receptor antagonists on learning and memory in animal models.
Mécanisme D'action
1-(6-chloropyrazin-2-yl)-N-methylpiperidine-2-carboxamide acts as a selective antagonist of the NMDA receptor by binding to the receptor's glycine-binding site. This prevents the binding of glycine to the receptor, which is necessary for the activation of the receptor by glutamate. As a result, the NMDA receptor is blocked, and the downstream signaling pathways that are normally activated by the receptor are inhibited.
Biochemical and Physiological Effects:
The blockade of the NMDA receptor by 1-(6-chloropyrazin-2-yl)-N-methylpiperidine-2-carboxamide has been shown to have various biochemical and physiological effects. For example, 1-(6-chloropyrazin-2-yl)-N-methylpiperidine-2-carboxamide has been shown to reduce the release of glutamate and other excitatory neurotransmitters, which can lead to a decrease in neuronal excitability. 1-(6-chloropyrazin-2-yl)-N-methylpiperidine-2-carboxamide has also been shown to reduce the activation of various signaling pathways that are involved in inflammation and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(6-chloropyrazin-2-yl)-N-methylpiperidine-2-carboxamide in lab experiments is its selectivity for the NMDA receptor. This allows researchers to specifically target this receptor and investigate its role in various physiological and pathological processes. However, one limitation of using 1-(6-chloropyrazin-2-yl)-N-methylpiperidine-2-carboxamide is that it has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound in in vitro and in vivo experiments.
Orientations Futures
There are numerous future directions for the use of 1-(6-chloropyrazin-2-yl)-N-methylpiperidine-2-carboxamide in scientific research. One area of interest is the role of the NMDA receptor in the development and progression of various psychiatric disorders, such as depression and schizophrenia. Additionally, there is growing interest in the use of NMDA receptor antagonists, such as 1-(6-chloropyrazin-2-yl)-N-methylpiperidine-2-carboxamide, as potential treatments for neurodegenerative diseases. Finally, there is ongoing research into the development of new and more potent NMDA receptor antagonists that may have improved pharmacokinetic properties and fewer side effects than currently available compounds.
Méthodes De Synthèse
The synthesis of 1-(6-chloropyrazin-2-yl)-N-methylpiperidine-2-carboxamide involves the reaction of 6-chloropyrazine-2-carboxylic acid with N-methylpiperidine-2-carboxylic acid chloride in the presence of a base, such as triethylamine. The resulting product is then purified through recrystallization to obtain 1-(6-chloropyrazin-2-yl)-N-methylpiperidine-2-carboxamide in its pure form.
Propriétés
IUPAC Name |
1-(6-chloropyrazin-2-yl)-N-methylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4O/c1-13-11(17)8-4-2-3-5-16(8)10-7-14-6-9(12)15-10/h6-8H,2-5H2,1H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZDGUILAVJVAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCCN1C2=CN=CC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-chloropyrazin-2-yl)-N-methylpiperidine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(4-Bromo-1-methylpyrrole-2-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588775.png)
![3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588783.png)
![3-[1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588787.png)
![3-[1-(1,3,5-Trimethylpyrazole-4-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588790.png)
![3-[1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]propanoic acid](/img/structure/B7588798.png)


![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-4-methylpyridin-2-amine](/img/structure/B7588830.png)
![N-[(3-bromothiophen-2-yl)methyl]-2-imidazol-1-ylethanamine](/img/structure/B7588837.png)
![3-[(4-Methylpyridin-2-yl)oxy]benzoic acid](/img/structure/B7588841.png)



